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Compound of Interest

Compound Name:
2-Methyl-2-phenylpropanoyl

chloride

Cat. No.: B1313929 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-methyl-2-
phenylpropanoyl chloride (C₁₀H₁₁ClO), a key intermediate in various organic syntheses. Due

to the limited availability of public domain experimental spectra for this specific compound, this

guide will focus on the predicted spectroscopic data based on established principles and

analogous compound analysis. This document is intended for researchers, scientists, and drug

development professionals who require a thorough understanding of the structural

characterization of this molecule.

Introduction: The Importance of Spectroscopic
Analysis
2-Methyl-2-phenylpropanoyl chloride is a valuable acylating agent, utilized in the synthesis

of a range of chemical entities.[1] Its reactivity and the purity of the final products are directly

linked to its chemical structure. Therefore, unambiguous confirmation of its identity and purity is

paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This

guide will delve into the theoretical underpinnings of these techniques and provide a detailed,

predicted analysis of the spectral data for 2-methyl-2-phenylpropanoyl chloride.
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Understanding the molecular structure is fundamental to interpreting its spectroscopic data. 2-
Methyl-2-phenylpropanoyl chloride possesses a quaternary carbon attached to a phenyl

group, two methyl groups, and a carbonyl chloride moiety.

Molecular Structure of 2-Methyl-2-phenylpropanoyl Chloride

Caption: Ball-and-stick model of 2-methyl-2-phenylpropanoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Experimental Protocol (General)
Sample Preparation: A sample of 2-methyl-2-phenylpropanoyl chloride (typically 5-10 mg)

would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two distinct signals:

Aromatic Protons: The five protons on the phenyl ring will likely appear as a complex

multiplet in the range of δ 7.2-7.5 ppm. The exact chemical shifts and coupling patterns will

depend on the electronic effects of the propanoyl chloride group.

Methyl Protons: The six protons of the two equivalent methyl groups will appear as a sharp

singlet at approximately δ 1.6 ppm. The equivalence of these protons is due to the free

rotation around the C-C single bond.
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Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity

7.2-7.5 Multiplet

1.6 Singlet

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show six signals, corresponding to the different carbon

environments in the molecule.

Carbonyl Carbon: The carbonyl carbon of the acyl chloride is expected to be significantly

deshielded and appear at approximately δ 175-180 ppm.[2]

Aromatic Carbons: The phenyl group will exhibit four signals: one for the ipso-carbon

(attached to the quaternary carbon) around δ 140-145 ppm, and three others for the ortho,

meta, and para carbons in the range of δ 125-130 ppm.

Quaternary Carbon: The quaternary carbon atom is predicted to have a chemical shift in the

range of δ 45-55 ppm.

Methyl Carbons: The two equivalent methyl carbons are expected to resonate at

approximately δ 25-30 ppm.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

175-180 Carbonyl (C=O)

140-145 Aromatic (ipso-C)

125-130 Aromatic (ortho, meta, para-C)

45-55 Quaternary (C)

25-30 Methyl (2 x CH₃)
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Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol (General)
Sample Preparation: A thin film of the neat liquid sample would be placed between two salt

plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Predicted IR Spectrum
The IR spectrum of 2-methyl-2-phenylpropanoyl chloride is expected to be dominated by a

very strong absorption band characteristic of the acyl chloride functional group.

C=O Stretch: A very strong and sharp absorption band is predicted to appear in the region of

1780-1815 cm⁻¹.[3] This high frequency is characteristic of the carbonyl stretch in acyl

chlorides, which is higher than that of ketones, aldehydes, and carboxylic acids due to the

inductive effect of the chlorine atom.[4]

C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically

between 550-730 cm⁻¹, corresponding to the C-Cl stretching vibration.[5]

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ due to the C-

H stretching of the aromatic ring.

Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the methyl groups will

appear just below 3000 cm⁻¹.

Aromatic C=C Bending: Several characteristic bands for the phenyl group will be present in

the 1450-1600 cm⁻¹ region.
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Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity

> 3000 Weak-Medium

< 3000 Medium

1780-1815 Very Strong

1450-1600 Medium

550-730 Medium-Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Experimental Protocol (General)
Sample Introduction: The sample would be introduced into the mass spectrometer via a

suitable inlet system, such as direct infusion or gas chromatography (GC).

Ionization: Electron ionization (EI) is a common technique for this type of molecule.

Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of

ions at different mass-to-charge ratios (m/z).

Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of 2-methyl-2-phenylpropanoyl chloride (molecular weight: 182.64 g/mol

) is expected to show a molecular ion peak and several characteristic fragment ions.[6]

Molecular Ion (M⁺): A peak at m/z 182 (and a smaller peak at m/z 184 due to the ³⁷Cl

isotope) is expected, although it may be of low intensity due to the lability of the acyl

chloride.

Base Peak (Acylium Ion): The most prominent peak (base peak) is predicted to be at m/z

147. This corresponds to the loss of the chlorine radical (•Cl) from the molecular ion to form
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a stable acylium ion.[7]

Loss of CO: The acylium ion can further lose a molecule of carbon monoxide (CO) to give a

fragment at m/z 119.

Tropylium Ion: Rearrangement and fragmentation of the m/z 119 ion can lead to the

formation of the highly stable tropylium ion at m/z 91.

Phenyl Cation: A peak at m/z 77 corresponding to the phenyl cation is also possible.

Predicted Mass Spectrometry Fragmentation Pathway

[C₁₀H₁₁ClO]⁺˙
m/z 182/184

[C₁₀H₁₁O]⁺
m/z 147

(Acylium Ion)

- •Cl [C₉H₁₁]⁺
m/z 119

- CO [C₇H₇]⁺
m/z 91

(Tropylium Ion)

- C₂H₄

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for 2-methyl-2-phenylpropanoyl chloride
under electron ionization.

Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic

data for 2-methyl-2-phenylpropanoyl chloride. By leveraging fundamental principles of NMR,

IR, and MS, and drawing comparisons with analogous structures, we have constructed a

detailed spectral profile for this important chemical intermediate. While predicted data is a

valuable tool, experimental verification remains the gold standard. This guide serves as a

robust framework for researchers to interpret experimental data once it becomes available,

ensuring the accurate identification and quality control of 2-methyl-2-phenylpropanoyl
chloride in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mlatom.com [mlatom.com]

2. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

3. UWPR [proteomicsresource.washington.edu]

4. youtube.com [youtube.com]

5. youtube.com [youtube.com]

6. docs.chemaxon.com [docs.chemaxon.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-spec.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)/21%3A_Carboxylic_Acid_Derivatives/21.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Spectroscopy/8.10%3A_Spectroscopy_of_Carboxylic_Acid_Derivatives
https://www.cpp.edu/~psbeauchamp/pdf/316L/ir_notes_316L.pdf
https://www.reddit.com/r/chemhelp/comments/1b0l3wz/how_to_identify_an_acyl_chloride_in_an_ir_spectra/
http://chemistry-reference.com/infrared/Acid%20chlorides.htm
https://pages.chem.oregonstate.edu/courses/ch336/course_pack/ch336_spectroscopy_derivs.htm
https://www.benchchem.com/product/b1313929?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12369086
https://www.benchchem.com/product/b1313929?utm_src=pdf-custom-synthesis
http://mlatom.com/molecular-ir-spectra-simulations-online/
http://calistry.org/calculate/massFragment
https://proteomicsresource.washington.edu/protocols06/
https://www.youtube.com/watch?v=XOerQUi5kf4
https://www.youtube.com/watch?v=ZXl3-0ILwE4
https://docs.chemaxon.com/display/lts-krypton/nmr-predictor.md
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. youtube.com [youtube.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Methyl-2-
phenylpropanoyl Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1313929#spectroscopic-data-of-2-methyl-2-
phenylpropanoyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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